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Topic: Optimized Extraction of Glucose Sulfates from Tissue Samples for Mass Spectrometry-
Based Analysis

Audience: Researchers, scientists, and drug development professionals in metabolomics,
glycobiology, and analytical chemistry.

Introduction: The Challenge of Capturing Glucose
Sulfates

Glucose sulfates and other sulfated metabolites are a class of highly polar, anionic small
molecules involved in a myriad of biological processes, from cellular signaling to xenobiotic
detoxification.[1] Their accurate quantification in tissue is critical for understanding disease
pathophysiology and drug metabolism. However, their physical properties—high water solubility
and a permanent negative charge—make them notoriously difficult to extract cleanly and
guantitatively from complex tissue matrices.

Standard metabolomic protocols often provide a broad overview of the metabolome but may
offer poor recovery for these highly polar species. Tissues are inherently complex, containing a
vast excess of proteins, lipids, and salts that can interfere with extraction and subsequent
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analysis.[2] Therefore, a robust extraction strategy must accomplish three goals
simultaneously:

» Effective Lysis & Quenching: Rapidly halt all enzymatic activity to preserve the in vivo
metabolic snapshot.[3]

« Efficient Solubilization: Selectively dissolve polar glucose sulfates while leaving interfering
macromolecules behind.

o Selective Purification: Remove salts, lipids, and proteins that cause ion suppression in mass
spectrometry and chromatographic issues.

This guide, written from the perspective of a senior application scientist, provides a
comprehensive overview of the principles and detailed, validated protocols for the robust
extraction of glucose sulfates from tissue samples. We will move beyond simple step-by-step
instructions to explain the critical reasoning behind each choice, empowering researchers to
adapt and troubleshoot these methods for their specific applications.

Core Principles of Extraction

The successful extraction of glucose sulfates hinges on exploiting their unique physicochemical
properties. The strategy is typically a multi-step process involving homogenization, extraction
with polar solvents, protein precipitation, and selective purification.

Tissue Homogenization & Metabolic Quenching

The very first step is the most critical for data integrity. As soon as tissue is excised, metabolic
processes continue, altering the concentration of target analytes.[3]

o Immediate Quenching: Tissues must be snap-frozen in liquid nitrogen immediately upon
collection.[4] This halts all enzymatic activity, preserving the metabolic state of the tissue at
the moment of sampling.

e Maintaining Low Temperatures: All subsequent homogenization and initial extraction steps
must be performed at low temperatures (e.g., on dry ice or at 4°C) to prevent any residual
enzymatic degradation.
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e Mechanical Disruption: Frozen tissue is mechanically disrupted to increase the surface area
for solvent extraction. Common methods include cryogenic grinding (cryomilling), bead
beating with stainless steel balls, or rotor-stator homogenization.[5][6] For collagen-rich,
elastic tissues, cryotome-based slicing followed by homogenization can prevent sample
heating and material loss.[6]

Solvent System Selection

The choice of solvent is dictated by the high polarity of glucose sulfates. The goal is to use a
solvent system that maximizes the solubilization of these polar analytes while simultaneously
precipitating proteins and minimizing the extraction of lipids.

o Polar Organic Solvents: Cold methanol is a widely used and highly effective solvent. It
disrupts cell membranes through osmotic and temperature shock, efficiently solubilizes polar
metabolites, and denatures/precipitates the majority of cellular proteins.[3] Acetonitrile and
ethanol are also commonly used, often in combination with water.[7]

e Monophasic vs. Biphasic Extraction:

o Monophasic: Involves a single-phase solvent mixture, such as 80% methanol in water.
This is a simpler and faster method, ideal for high-throughput applications. It effectively
extracts a broad range of polar compounds.[7]

o Biphasic: Typically uses a methanol/chloroform/water mixture (based on Folch or Bligh-
Dyer methods).[8][9] After homogenization and extraction, the mixture is partitioned into a
polar agueous/methanolic upper phase (containing glucose sulfates) and a non-polar
chloroform lower phase (containing lipids). This provides excellent sample cleanup by
removing the bulk of lipids.[9][10]

General Workflow for Glucose Sulfate Extraction

The overall process can be visualized as a series of critical steps, each with a specific purpose,
leading to an analysis-ready sample.
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Caption: High-level workflow for glucose sulfate extraction from tissue.
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Detailed Experimental Protocols

Here we present two robust protocols. Protocol A is a broad, well-established biphasic
extraction suitable for general metabolomics with good recovery of polar compounds. Protocol
B is a targeted approach using Solid-Phase Extraction (SPE) to enrich for anionic species like
glucose sulfates, yielding a much cleaner sample.

Protocol A: Biphasic Liquid-Liquid Extraction (LLE)

This method is adapted from classic metabolomics workflows and is designed to separate polar
metabolites from lipids effectively.[9][10]

Materials and Reagents:

o HPLC-grade Methanol (MeOH), pre-chilled to -80°C

HPLC-grade Chloroform (CHCIs), pre-chilled to -20°C

Ultrapure Water, 4°C

2 mL microcentrifuge tubes

Bead homogenizer with 3 mm stainless steel beads

Refrigerated centrifuge

Vacuum centrifuge (e.g., SpeedVvac)
Step-by-Step Methodology:
e Sample Preparation:

o Weigh 20-30 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing
one 3 mm stainless steel bead. Perform this step on dry ice.

o (Rationale: Starting with a precise weight is crucial for quantitative analysis. Keeping the
tissue frozen prevents metabolic changes.)[3]

e Homogenization and Extraction:
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o Add 800 pL of ice-cold MeOH:H20 (1:1, v/v) to the tube.

o Immediately homogenize using a bead beater for 2 cycles of 30 seconds at a high setting,
with a 1-minute rest on ice in between.

o (Rationale: The MeOH/water mixture disrupts cells and solubilizes polar metabolites. The
bead beater provides efficient mechanical disruption of the solid tissue.)[11]

e Phase Separation:

[e]

Add 400 pL of cold CHCIs to the homogenate.
o Vortex vigorously for 30 seconds.

o Incubate on a shaker at 4°C for 15 minutes.

o Centrifuge at 14,000 x g for 15 minutes at 4°C.

o (Rationale: The addition of chloroform creates a biphasic system. Centrifugation separates
this into three layers: an upper aqueous/methanolic phase containing polar metabolites, a
protein disk in the middle, and a lower chloroform phase with lipids.)[9]

o Sample Collection:

o Carefully aspirate ~600 puL of the upper aqueous phase, avoiding the protein disk, and
transfer it to a new clean tube.

o (Rationale: This phase contains the target glucose sulfates. Avoiding the protein and lipid
layers is critical for sample purity.)

» Drying and Reconstitution:
o Dry the collected agueous extract in a vacuum centrifuge without heat.

o Reconstitute the dried pellet in a small, precise volume (e.g., 100 pL) of a solvent suitable
for your analytical method (e.g., 50% Methanol in water).
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o Vortex, centrifuge briefly to pellet any insoluble debris, and transfer the supernatant to an
autosampler vial for analysis.

o (Rationale: Drying concentrates the sample. Reconstituting in a known volume is essential
for accurate quantification and ensures compatibility with LC-MS systems.)[7]

Protocol B: Anion-Exchange Solid-Phase Extraction
(SPE) Enrichment

This protocol provides superior cleanup by specifically capturing anionic compounds, including
glucose sulfates, and removing neutral or cationic interferents. It is adapted from principles
used for other sulfated biomolecules like glucosinolates and GAGs.[12][13]

Materials and Reagents:

All reagents from Protocol A.

o Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX) SPE cartridges (e.g., 100
mg /1 mL).

e Formic acid (FA)

e Ammonium hydroxide (NHsOH) or Ammonium acetate.
e SPE vacuum manifold.

Step-by-Step Methodology:

e Initial Extraction (Steps 1-4 from Protocol A):

o Perform the tissue homogenization and biphasic extraction as described in Protocol A,
steps 1 through 4, to obtain the initial polar extract.

e SPE Cartridge Conditioning:

o Place the anion-exchange SPE cartridges on the vacuum manifold.
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o Condition the cartridges by passing 1 mL of MeOH, followed by 1 mL of ultrapure water.
Do not let the cartridges run dry.

o (Rationale: Conditioning activates the stationary phase and ensures proper interaction
with the sample.)

e Sample Loading:

o Dilute the collected agueous extract (from step 1) 1:1 with ultrapure water to reduce the
organic solvent concentration.

o Load the diluted sample onto the conditioned SPE cartridge. Allow it to pass through
slowly (~1 drop per second).

o (Rationale: Diluting the sample ensures efficient binding of the anionic glucose sulfates to
the positively charged stationary phase. A slow flow rate maximizes this interaction.)

e Washing (Removing Impurities):
o Wash the cartridge with 1 mL of 2% formic acid in water.
o Wash the cartridge with 1 mL of MeOH.

o (Rationale: The acidic wash removes weakly bound anions and neutral compounds. The
methanol wash removes remaining non-polar and weakly polar impurities.)

o Elution of Glucose Sulfates:

o Elute the bound glucose sulfates by adding 1 mL of an alkaline solution, such as 5%
ammonium hydroxide in 70% MeOH. Collect the eluate.

o (Rationale: The high pH of the elution buffer neutralizes the charge on the analyte or the
stationary phase, releasing the strongly bound anionic glucose sulfates.)[12]

e Drying and Reconstitution:

o Dry the eluate in a vacuum centrifuge and reconstitute as described in Protocol A, step 5.
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Caption: Detailed workflow for the SPE-based enrichment protocol.
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Validation and Quality Control

A protocol is only as reliable as its validation. To ensure trustworthiness and reproducibility,
incorporate the following quality control steps.[14]

« Internal Standards: Spike a stable isotope-labeled glucose sulfate standard (if available) into
the sample before homogenization. Tracking its recovery provides a direct measure of
extraction efficiency for each individual sample.[10]

e Process Blanks: Prepare "blank" samples by performing the entire extraction procedure on
an empty tube. This helps identify any contamination introduced by solvents, tubes, or
handling.

» Replicate Analysis: Analyze technical replicates (multiple extractions of the same tissue
homogenate) to assess the reproducibility and precision of the method. Median CVs for
feature intensities should ideally be below 20-30%.[15]

Data and Troubleshooting
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Protocol B (SPE

Parameter Protocol A (LLE) _ Comments
Enrichment)
SPE specifically
Selectivity Moderate High isolates anionic
compounds.
SPE provides superior
Sample Purity Moderate Very High removal of salts and
lipids.
) SPE is more hands-on
Throughput High Lower ) ]
and time-consuming.
SPE can improve
recovery by
Recovery Good Excellent _
concentrating the
analyte.
Cleaner samples from
. ) SPE lead to less ion
Matrix Effects Moderate to High Low o
suppression in MS.
[14]
Troubleshooting Common Issues:
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Problem

Potential Cause Solution

Low Analyte Recovery

Ensure tissue is completely

pulverized. Increase
Incomplete homogenization. homogenization time or use a

more robust method (e.g.,

cryomilling).

Inefficient extraction.

Ensure solvent ratios are
accurate and temperatures are
maintained. Increase

vortexing/shaking time.

(For SPE) Analyte did not bind.

Check that sample was diluted
sufficiently before loading and
that cartridge was properly

conditioned.

(For SPE) Analyte did not
elute.

Ensure elution buffer is
sufficiently strong (alkaline) to

displace the analyte from the

High Variability (CV)

sorbent.
Standardize all steps,
especially timing and
Inconsistent sample handling. temperatures. Use positive

displacement pipettes for

viscous solvents.[10]

Incomplete protein

precipitation.

Ensure sufficient cold organic
solvent is used and allow
adequate time for precipitation

at low temperatures.

Clogged LC Column

Centrifuge final sample at high

Poor sample cleanup speed before injection. Use
(lipids/proteins). Protocol B (SPE) for cleaner
extracts.

© 2026 BenchChem. All rights reserved. 12 /17 Tech Support


https://rtsf.natsci.msu.edu/sites/_rtsf/assets/File/MSU_MSMC_004_v1_2_Two_phase_extraction_of_metabolites_from_animal_tissues.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

e Zelentsova, E.A., Yanshole, V.V., & Tsentalovich, Y.P. (2019). A novel method of sample
homogenization with the use of a microtome-cryostat apparatus. RSC Advances. Available
at: [Link]

e Gaudet, M., & Fara, A. (2025). Comprehensive tissue homogenization and metabolite
extraction for application in clinical metabolomics. MethodsX. Available at: [Link]

e Ptochos, S., & Theocharis, A.D. (2002). A solid-phase assay for quantitative analysis of
sulfated glycosaminoglycans at the nanogram level. Application to tissue samples. Journal of
Pharmaceutical and Biomedical Analysis. Available at: [Link]

e Whiley, L., et al. (2020). Characterization of Monophasic Solvent-Based Tissue Extractions
for the Detection of Polar Metabolites and Lipids Applying Ultrahigh-Performance Liquid
Chromatography—Mass Spectrometry Clinical Metabolic Phenotyping Assays. Journal of
Proteome Research. Available at: [Link]

e Arome Science. (2025). Metabolomics Quality Control, Reproducibility & Method Validation
Guide. Arome Science. Available at: [Link]

e Cooper, C. (n.d.). Maximizing Metabolite Extraction for Comprehensive Metabolomics
Studies of Erythrocytes. Metabolomics. Available at: [Link]

o Bioanalysis Zone. (2014). Analytical protocols based on LC-MS, GC-MS and CE-MS for
nontargeted metabolomics of biological tissues. Bioanalysis Zone. Available at: [Link]

e Skogerson, K., & Jonsson, P. (2013). Evaluation of Extraction Protocols for Simultaneous
Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods. PLoS
ONE. Available at: [Link]

o Skvortsov, D.A., et al. (2019). Stability of Metabolomic Content during Sample Preparation:
Blood and Brain Tissues. Metabolites. Available at: [Link]

e Walsh, M.C., et al. (2006). Development and validation of a standardized protocol to monitor
human dietary exposure by metabolite fingerprinting of urine samples. The American Journal
of Clinical Nutrition. Available at: [Link]

© 2026 BenchChem. All rights reserved. 13/17 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2020/ra/c9ra06899h
https://pubmed.ncbi.nlm.nih.gov/38515746/
https://pubmed.ncbi.nlm.nih.gov/12039626/
https://pubs.acs.org/doi/10.1021/acs.jproteome.0c00568
https://www.aromescience.com/blog/metabolomics-quality-control-reproducibility-method-validation-guide
https://www.metabolomics.ca/wp-content/uploads/2019/03/Metabolite-Extraction-from-Erythrocytes-2019.pdf
https://www.bioanalysis-zone.com/analytical-protocols-based-lc-ms-gc-ms-ce-ms-nontargeted-metabolomics-biological-tissues/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3720919/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6963750/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2233827/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Hitchcock, A.M., et al. (2006). Optimized extraction of glycosaminoglycans from normal and
osteoarthritic cartilage for glycomics profiling. Glycobiology. Available at: [Link]

Max Planck Institute of Molecular Plant Physiology. (n.d.). Analyzing proteins and
metabolites: All-in-One Extraction. Max-Planck-Gesellschaft. Available at: [Link]

Michigan State University. (2019). MSU_MSMC_004_v1.2_Two phase extraction of
metabolites from animal tissues. MSU RTSF. Available at: [Link]

Wu, T., et al. (2010). Optimization and Evaluation of Metabolite Extraction Protocols for
Untargeted Metabolic Profiling of Liver Samples by UPLC-MS. Analytical Chemistry.
Available at: [Link]

Al-Ishaq, R., et al. (2023). Evaluation of Two Simultaneous Metabolomic and Proteomic
Extraction Protocols Assessed by Ultra-High-Performance Liquid Chromatography Tandem
Mass Spectrometry. Metabolites. Available at: [Link]

University of Birmingham. (2018). Recovering the metabolome. University of Birmingham.
Available at: [Link]

Zhang, Z., et al. (2023). Sulfated Galactans from Agarophytes: Review of Extraction
Methods, Structural Features, and Biological Activities. Marine Drugs. Available at: [Link]

Betti, M., & Volpi, N. (2011). Extraction, Isolation and Analysis of Chondroitin Sulfate
Glycosaminoglycans. Recent Patents on Biomedical Engineering. Available at: [Link]

Rapraeger, A., & Yeaman, C. (1989). A quantitative solid-phase assay for identifying
radiolabeled glycosaminoglycans in crude cell extracts. Analytical Biochemistry. Available at:
[Link]

Misra, R., et al. (2020). Rapid Preparation of a Large Sulfated Metabolite Library for
Structure Validation in Human Samples. Metabolites. Available at: [Link]

Schwaiger, M., et al. (2022). Comparison of extraction methods for intracellular
metabolomics of human tissues. Metabolomics. Available at: [Link]

Hypha Discovery. (n.d.). Sulfate metabolite synthesis. Hypha Discovery. Available at: [Link]

© 2026 BenchChem. All rights reserved. 14 /17 Tech Support


https://academic.oup.com/glycob/article/16/10/940/2753760
https://www.mpimp-golm.mpg.de/2014330/all-in-one-extraction
https://rtsf.natsci.msu.edu/assets/file/mass-spectrometry/MSU_MSMC_004_v1.2_Two-phase-extraction-of-metabolites-from-animal-tissues.pdf
https://pubs.acs.org/doi/10.1021/ac1017045
https://www.mdpi.com/2218-1989/13/1/100
https://www.birmingham.ac.uk/facilities/metabolomics-training-workshop/workshops/metabolomics-workshop-2018/recovering-metabolome.aspx
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744929/
https://www.researchgate.net/publication/230752528_Extraction_Isolation_and_Analysis_of_Chondroitin_Sulfate_Glycosaminoglycans
https://pubmed.ncbi.nlm.nih.gov/2505639/
https://www.mdpi.com/2218-1989/10/12/511
https://link.springer.com/article/10.1007/s11306-022-01931-w
https://www.hyphadiscovery.co.uk/synthesis-of-sulfated-metabolites/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Zhang, Z., et al. (2023). Sulfated Galactans from Agarophytes: Review of Extraction
Methods, Structural Features, and Biological Activities. ResearchGate. Available at: [Link]

Schwaiger, M., et al. (2021). Comparison of extraction methods for intracellular
metabolomics. bioRxiv. Available at: [Link]

Sureshan, K.M., & Shashidhar, M.S. (2011). Chemical Sulfation of Small Molecules -
Advances and Challenges. Tetrahedron. Available at: [Link]

Priyadarshi, S., et al. (2024). A critical look at challenges and future scopes of bioactive
compounds and their incorporations in the food, energy, and pharmaceutical sector. Journal
of Food Biochemistry. Available at: [Link]

Zhang, Z., et al. (2023). Sulfated Galactans from Agarophytes: Review of Extraction
Methods, Structural Features, and Biological Activities. MDPI. Available at: [Link]

Sharma, A., et al. (2024). A Comprehensive Review on Advanced Extraction Techniques for
Retrieving Bioactive Components from Natural Sources. ACS Omega. Available at: [Link]

Laremore, T.N., et al. (2012). Extraction and structural analysis of glycosaminoglycans from
formalin-fixed, paraffin-embedded tissues. Glycoconjugate Journal. Available at: [Link]

Chromatography Today. (2016). Navigating the Vast Array of Sample Preparation Techniques
for Biological Samples — Whole Blood. Chromatography Today. Available at: [Link]

Pereira, M.G., et al. (2019). Determination of sulfate in algal polysaccharide samples: a step-
by-step protocol using microplate reader. Brazilian Journal of Pharmacognosy. Available at:
[Link]

Landhausser, S.M., et al. (2018). Standardized protocols and procedures can precisely and
accurately quantify non-structural carbohydrates. Tree Physiology. Available at: [Link]

Yi, G., et al. (2024). A Fast and Simple Solid Phase Extraction-Based Method for
Glucosinolate Determination: An Alternative to the ISO-9167 Method. Molecules. Available
at: [Link]

© 2026 BenchChem. All rights reserved. 15/17 Tech Support


https://www.researchgate.net/publication/376249129_Sulfated_Galactans_from_Agarophytes_Review_of_Extraction_Methods_Structural_Features_and_Biological_Activities
https://www.biorxiv.org/content/10.1101/2021.12.15.472773v1
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3130838/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11231845/
https://www.mdpi.com/1660-3397/22/1/1
https://pubs.acs.org/doi/10.1021/acsomega.4c03378
https://journals.lww.com/glycoc/fulltext/2012/07000/extraction_and_structural_analysis_of.6.aspx
https://www.chromatographytoday.com/news/solid-phase-extraction-spe/35/breaking-news/navigating-the-vast-array-of-sample-preparation-techniques-for-biological-samples-ndash-whole-blood/37024
https://www.scielo.br/j/rbfar/a/sXFzB583z8b7qgXpG4RzYhC/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6206412/
https://www.mdpi.com/1420-3049/29/5/975
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Grosser, K., & van Dam, N.M. (2017). A Straightforward Method for Glucosinolate Extraction
and Analysis with High-pressure Liquid Chromatography (HPLC). Journal of Visualized
Experiments. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. hyphadiscovery.com [hyphadiscovery.com]

2. bioanalysis-zone.com [bioanalysis-zone.com]

3. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues
[mdpi.com]

e 4. uab.edu [uab.edu]

e 5. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics
[metabolomics.creative-proteomics.com]

¢ 6. Anovel method of sample homogenization with the use of a microtome-cryostat apparatus
- RSC Advances (RSC Publishing) DOI:10.1039/C9RA06808B [pubs.rsc.org]

e 7. pubs.acs.org [pubs.acs.org]

e 8.Icms.cz [lcms.cz]

¢ 9. Analyzing proteins and metabolites: All-in-One Extraction [mpimp-golm.mpg.de]
e 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

e 11. Comprehensive tissue homogenization and metabolite extraction for application in
clinical metabolomics - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. AFast and Simple Solid Phase Extraction-Based Method for Glucosinolate
Determination: An Alternative to the 1SO-9167 Method | MDPI [mdpi.com]

e 13. researchgate.net [researchgate.net]
e 14. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]

e 15. pubs.acs.org [pubs.acs.org]

© 2026 BenchChem. All rights reserved. 16 /17 Tech Support


https://www.youtube.com/watch?v=1xZ39dY322I
https://www.benchchem.com/product/b1144391?utm_src=pdf-custom-synthesis
https://www.hyphadiscovery.com/what-we-do/metabolite-synthesis/sulfate-metabolite-synthesis/
https://www.bioanalysis-zone.com/mtb-spotlight-analytical-protocols-metabolomics/
https://www.mdpi.com/2218-1989/12/9/811
https://www.mdpi.com/2218-1989/12/9/811
https://www.uab.edu/proteomics/pdf_files/2018/Metabolomics%20-%20extraction%20JPSB.pdf
https://metabolomics.creative-proteomics.com/resource/animal-tissue-sample-collection-and-processing-in-metabolomic.htm
https://metabolomics.creative-proteomics.com/resource/animal-tissue-sample-collection-and-processing-in-metabolomic.htm
https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra06808b
https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra06808b
https://pubs.acs.org/doi/10.1021/acs.jproteome.0c00660
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/5989_7407_EN_d2f36f8284/5989-7407EN.pdf
https://www.mpimp-golm.mpg.de/10116/Analyzing_proteins_and_metabolites_All-in-One_Extraction
https://rtsf.natsci.msu.edu/sites/_rtsf/assets/File/MSU_MSMC_004_v1_2_Two_phase_extraction_of_metabolites_from_animal_tissues.pdf
https://pubmed.ncbi.nlm.nih.gov/39984215/
https://pubmed.ncbi.nlm.nih.gov/39984215/
https://www.mdpi.com/2304-8158/13/5/650
https://www.mdpi.com/2304-8158/13/5/650
https://www.researchgate.net/publication/45284505_Extraction_Isolation_and_Analysis_of_Chondroitin_Sulfate_Glycosaminoglycans
https://www.arome-science.com/metabolomics-quality-control-reproducibility-method-validation-guide/
https://pubs.acs.org/doi/abs/10.1021/ac101722e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Extraction protocols for glucose sulfates from tissue
samples]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1144391#extraction-protocols-for-glucose-sulfates-
from-tissue-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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